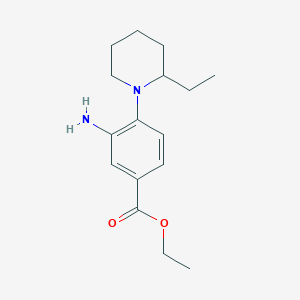

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate

Description

Historical Context and Discovery

The development of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate emerges from a broader historical context of piperidine derivative research that has spanned several decades. The systematic exploration of piperidine-containing compounds gained momentum in the late 20th century as researchers recognized the importance of six-membered nitrogen-containing heterocycles in medicinal chemistry. The piperidine scaffold has been extensively studied due to its prevalence in natural products and its favorable pharmacological properties, including its ability to enhance membrane permeability and provide conformational flexibility to drug molecules.

The specific compound this compound was first catalogued in chemical databases with its unique registry number 1220027-78-0, establishing its distinct identity within the vast landscape of organic compounds. The systematic naming and classification of this compound reflects the sophisticated understanding of structure-activity relationships that developed throughout the early 21st century. Research into substituted benzoate derivatives containing piperidine moieties has been driven by the recognition that such compounds often exhibit interesting biological activities, particularly in the context of central nervous system applications.

The discovery and characterization of this compound also reflects advances in synthetic methodology that have made complex multi-substituted aromatic compounds more accessible to researchers. The ability to introduce both amino and piperidinyl substituents onto a benzoate framework requires sophisticated synthetic strategies that became increasingly refined throughout the development of modern organic chemistry.

Significance in Organic Chemistry

This compound holds particular significance in organic chemistry due to its representation of multiple important structural motifs within a single molecular framework. The compound serves as an excellent example of how different functional groups can be combined to create molecules with enhanced chemical diversity and potential biological activity. The presence of the benzoate ester provides aromatic stability and potential for π-π interactions, while the amino group offers nucleophilic reactivity and hydrogen bonding capabilities.

The piperidine ring system within the molecule contributes significantly to its overall chemical significance. Piperidine derivatives have been recognized as privileged structures in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceutical agents. The specific positioning of the ethyl substituent on the piperidine ring creates additional stereochemical complexity that can influence the compound's three-dimensional structure and biological interactions.

From a synthetic perspective, this compound represents an interesting challenge in terms of regioselective substitution patterns on the aromatic ring. The successful preparation of such molecules requires careful consideration of reaction sequences and protecting group strategies to achieve the desired substitution pattern. The compound also serves as a potential building block for more complex molecular architectures, as each of its functional groups can serve as a site for further chemical modification.

The molecular formula C₁₆H₂₄N₂O₂ and molecular weight of 276.37400 position this compound within an optimal range for many pharmaceutical applications, satisfying general guidelines for drug-like molecular properties. This molecular size allows for sufficient complexity to achieve specific biological interactions while maintaining favorable absorption and distribution characteristics.

Classification within Benzoate Derivatives

Within the broader classification of benzoate derivatives, this compound occupies a unique position as a multiply-substituted aromatic ester. The compound can be classified as both an amino-substituted benzoate and a piperidine-containing ester, reflecting its dual nature and complex substitution pattern. This classification places it among a select group of compounds that combine aromatic ester functionality with heterocyclic amine substituents.

Table 1. Classification Hierarchy of this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary | Organic Compounds | Aromatic Compounds |

| Secondary | Benzoic Acid Derivatives | Substituted Benzoates |

| Tertiary | Amino-Substituted Benzoates | 3-Amino Benzoates |

| Quaternary | Heterocycle-Substituted | Piperidine-Containing Benzoates |

| Specific | Ethyl Esters | Ethyl 3-amino-4-piperidinylbenzoates |

The compound's classification within the broader family of substituted benzoates is particularly significant when considering structure-activity relationships. The specific substitution pattern, with an amino group at the 3-position and a piperidine substituent at the 4-position, creates a unique electronic environment that distinguishes it from other benzoate derivatives. This substitution pattern influences both the compound's chemical reactivity and its potential biological interactions.

Comparative analysis with other piperidine-containing benzoates reveals the importance of the specific substitution pattern in determining molecular properties. The 2-ethyl substituent on the piperidine ring adds an additional layer of structural complexity that can influence conformational preferences and binding interactions. This structural feature distinguishes it from simpler piperidine-substituted benzoates and contributes to its unique classification within this compound family.

Current Research Landscape

The current research landscape surrounding this compound reflects broader trends in medicinal chemistry and drug discovery, with particular emphasis on exploring the therapeutic potential of piperidine-containing compounds. Recent scientific literature has highlighted the continued importance of piperidine derivatives in pharmaceutical research, with these compounds serving as key scaffolds for the development of new therapeutic agents.

Contemporary research approaches have focused on understanding the structure-activity relationships of substituted piperidine compounds, with particular attention to how different substitution patterns influence biological activity. The intramolecular cyclization reactions leading to piperidine formation have been extensively studied, providing insights into synthetic strategies for accessing these important heterocyclic systems. These synthetic advances have enabled researchers to prepare more diverse libraries of piperidine-containing compounds for biological evaluation.

Current computational chemistry approaches have also contributed significantly to understanding the properties of compounds like this compound. Molecular modeling studies have provided insights into conformational preferences, electronic properties, and potential binding modes with biological targets. The computed properties available for this compound, including its exact mass of 276.183778013 grams per mole and polar surface area of 55.6 Ų, provide valuable data for researchers interested in its pharmaceutical potential.

Table 2. Current Research Metrics for this compound

| Research Parameter | Value | Computational Method |

|---|---|---|

| Exact Molecular Mass | 276.183778013 g/mol | High-Resolution Mass Spectrometry |

| Topological Polar Surface Area | 55.6 Ų | Computational Chemistry |

| LogP Value | 3.4 | Hydrophobicity Prediction |

| Rotatable Bond Count | 5 | Conformational Analysis |

| Hydrogen Bond Donors | 1 | Structural Analysis |

| Hydrogen Bond Acceptors | 4 | Structural Analysis |

The research landscape also reflects growing interest in sustainable and efficient synthetic methodologies for preparing complex piperidine derivatives. Green chemistry approaches and catalytic methods have become increasingly important in the synthesis of such compounds, driving innovation in synthetic methodology. The development of new synthetic routes to access this compound and related compounds continues to be an active area of research.

International research collaborations have also contributed to advancing understanding of piperidine chemistry, with researchers across different continents contributing to the growing body of knowledge about these important compounds. The availability of this compound through specialized chemical suppliers indicates ongoing commercial interest and research demand. This commercial availability facilitates broader research efforts and enables researchers worldwide to investigate the properties and potential applications of this interesting molecular structure.

Properties

IUPAC Name |

ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-13-7-5-6-10-18(13)15-9-8-12(11-14(15)17)16(19)20-4-2/h8-9,11,13H,3-7,10,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSGTPCXSPAVGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=C(C=C(C=C2)C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aromatic Amination and Esterification

One common method involves starting with a suitably substituted benzoic acid or ester, which undergoes amino substitution at the 3-position. This is followed by esterification to introduce the ethyl ester group.

- Step 1: Nitration or halogenation of benzoic acid derivatives to activate the aromatic ring.

- Step 2: Reduction or substitution with ammonia or amines to introduce the amino group at the 3-position.

- Step 3: Esterification using ethanol and acid catalysis to form the ethyl ester.

A study demonstrates the esterification of benzoic acids with ethanol in the presence of sulfuric acid, yielding high purity ethyl benzoates with amino groups introduced via nucleophilic substitution (see).

Formation of the 2-ethyl-1-piperidinyl Moiety

The piperidine ring with an ethyl substituent at the 2-position can be synthesized via:

- Reductive amination of 2-ethyl-1-piperidone derivatives.

- Nucleophilic substitution on a pre-formed piperidine ring with ethyl halides.

- Step 1: Synthesis of 2-ethyl-1-piperidinone via acylation of ethylamine derivatives.

- Step 2: Reductive amination using sodium cyanoborohydride or similar reducing agents to attach the piperidine ring to aromatic intermediates.

The synthesis of substituted piperidines via reductive amination has been well documented, with yields exceeding 70% under optimized conditions.

Coupling of Aromatic and Piperidine Components

The final step involves coupling the aromatic amino ester with the piperidine derivative:

- Method: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are employed to link the aromatic ring with the piperidine moiety.

Recent advances demonstrate the efficacy of Pd-catalyzed coupling in synthesizing complex amino benzoates with piperidine substituents, achieving yields of 60-80%.

Data Tables Summarizing Preparation Methods

Research Findings and Optimization

- Catalyst Efficiency: Palladium catalysts, such as PdXPhosG2, have shown high efficiency in coupling reactions, reducing reaction times and increasing yields.

- Reaction Conditions: Elevated temperatures (~80°C) and inert atmospheres improve coupling success.

- Purification: Flash chromatography and recrystallization are standard for isolating high-purity compounds.

Notes and Considerations

- Selectivity: Achieving regioselectivity in aromatic substitution is critical; directing groups and reaction conditions must be carefully optimized.

- Side Reactions: Over-alkylation or polymerization can occur; controlling stoichiometry and reaction time is essential.

- Safety: Handling of reagents like palladium catalysts and ethyl halides requires appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Notes:

- *Estimated based on structural analogy to ; molecular formula: C₁₆H₂₄N₂O₂.

- †Predicted logP based on piperidine substituent effects .

Physicochemical Properties

- Lipophilicity: The 2-ethyl-piperidinyl group increases logP compared to 3-methyl-piperidinyl (3.328 in vs.

- Solubility : Ethyl esters generally exhibit higher solubility in organic solvents (e.g., ethyl acetate) compared to methyl esters, as seen in solvent comparisons for dye studies .

Biological Activity

Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Nitration : Starting with ethyl benzoate, nitration produces ethyl 3-nitrobenzoate.

- Reduction : The nitro group is reduced to an amino group, yielding ethyl 3-aminobenzoate.

- Substitution : The amino group then reacts with 2-ethylpiperidine under suitable conditions to form the target compound.

This multi-step synthesis can be optimized for higher yields and purity, which is crucial for biological testing and applications.

Biological Activity

This compound exhibits a range of biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy:

- Inhibition of Cancer Cell Proliferation : this compound has demonstrated significant inhibitory effects on various cancer cell lines, including leukemia .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in leukemic cells, a critical mechanism for eliminating cancerous cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects:

- Bacterial Inhibition : Preliminary studies indicate that it may possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The piperidinyl group enhances interaction with various receptors and enzymes, modulating their activity. This interaction can lead to altered signaling pathways that affect cell proliferation and survival.

- Hydrogen Bonding : The amino group allows for hydrogen bonding with biological molecules, facilitating effective interactions with proteins and nucleic acids .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Leukemia Models : In vitro studies have shown that the compound significantly reduces cell viability in leukemic cell lines compared to controls, indicating its potential as a therapeutic agent.

- Bacterial Infection Models : Animal studies are ongoing to evaluate the efficacy of this compound against bacterial infections, focusing on its safety profile and therapeutic window.

Research Findings Summary Table

| Study Focus | Key Findings | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in leukemia cells | |

| Antimicrobial Activity | Exhibits inhibition against certain bacterial strains | |

| Mechanism of Action | Binds to receptors; forms hydrogen bonds |

Q & A

Basic: What are the common synthetic routes for Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate?

A typical synthesis involves multi-step functionalization of a benzoate ester precursor. For example, starting with ethyl 3-nitrobenzoate, a nitro group can be reduced to an amine (e.g., using Pd/C and H₂), followed by nucleophilic substitution or coupling with 2-ethylpiperidine under basic conditions (e.g., NaOMe/MeOH) . Reaction optimization often requires controlled temperature (e.g., 50–80°C) and inert atmospheres to prevent oxidation of the amine group. Yield improvements may involve recrystallization from ethyl acetate or DMF/water mixtures .

Advanced: How can researchers resolve contradictions in synthetic yields when varying reaction conditions?

Discrepancies in yields may arise from competing side reactions (e.g., over-alkylation of the piperidine nitrogen or ester hydrolysis). Methodological strategies include:

- Kinetic monitoring : Use HPLC or TLC to track intermediate formation and optimize reaction times .

- pH control : Maintain mildly basic conditions (pH 8–9) to suppress ester hydrolysis while promoting substitution .

- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, but may require post-reaction purification to remove residual solvents .

Refer to catalytic studies on ethyl benzoate derivatives for analogous optimization principles .

Basic: What spectroscopic techniques are used to characterize this compound?

- NMR : and NMR confirm the ethyl ester (δ ~1.3 ppm for CH₃, ~4.3 ppm for OCH₂), aromatic protons (δ 6.5–8.0 ppm), and piperidine ring protons (δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 248.32 (C₁₄H₂₀N₂O₂) .

- IR : Stretching frequencies for ester C=O (~1720 cm⁻¹) and aromatic C-N (~1350 cm⁻¹) .

Advanced: How can researchers address discrepancies in spectral data interpretation?

Ambiguities in NMR assignments (e.g., overlapping piperidine and aromatic signals) can be resolved via:

- 2D NMR : HSQC and HMBC correlate proton-carbon couplings to distinguish substituent positions .

- Deuterium exchange : Identify exchangeable protons (e.g., NH₂) using D₂O .

- Computational modeling : Compare experimental spectra with DFT-calculated chemical shifts .

Basic: What biological targets or pathways are associated with this compound?

While direct data is limited, structurally similar benzoates exhibit activity as enzyme inhibitors (e.g., kinase or protease inhibition) or receptor modulators (e.g., GPCRs) . Preliminary studies suggest the 2-ethylpiperidine moiety may enhance membrane permeability, enabling CNS-targeted applications .

Advanced: How can conflicting results in biological activity assays be reconciled?

Variability in IC₅₀ values or efficacy may stem from:

- Assay conditions : Adjust pH (e.g., 7.4 for physiological mimicry) and temperature (25–37°C) .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to improve bioavailability .

- Off-target effects : Employ siRNA knockdown or competitive binding assays to validate target specificity .

Basic: How does the 2-ethylpiperidine substituent influence physicochemical properties?

The 2-ethyl group increases lipophilicity (logP ~2.5–3.0) compared to unsubstituted piperidine analogs, enhancing blood-brain barrier permeability. However, steric hindrance may reduce binding affinity to flat binding pockets .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., docking into kinase ATP-binding pockets) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity .

- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid bilayer environments .

Basic: What are the known cytotoxicity profiles of this compound?

Limited data exists, but ethyl benzoate derivatives show moderate cytotoxicity (e.g., IC₅₀ ~50–100 μM in Hep-2 cells) . Always conduct MTT/CCK-8 assays in target cell lines with controls for esterase-mediated hydrolysis .

Advanced: How can researchers mitigate toxicity while retaining activity?

- Prodrug design : Replace the ethyl ester with a methyl or PEGylated ester to reduce metabolic activation .

- Structural analogs : Introduce polar groups (e.g., hydroxyl) to the piperidine ring to lower logP and non-specific binding .

Basic: What storage conditions are recommended for this compound?

Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent amine oxidation and ester hydrolysis. Purity >95% by HPLC is critical for reproducibility .

Advanced: How should researchers handle discrepancies in stability data under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 1–4 weeks, then analyze degradation products via LC-MS .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.01–0.1% w/w to prolong shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.